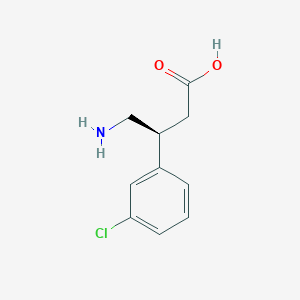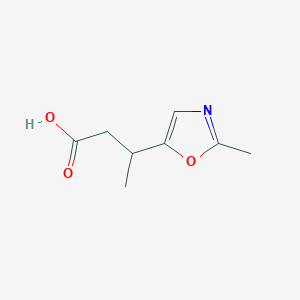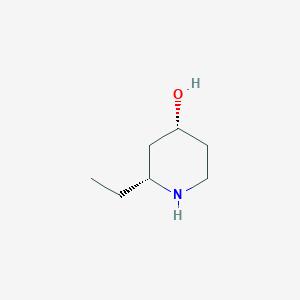
N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide is a complex organic compound that features a cyanocyclopentyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the cyanocyclopentyl intermediate: This could be achieved by reacting cyclopentanone with cyanide sources under basic conditions.
Synthesis of the trifluoromethyl-substituted pyridine:
Coupling with piperazine: The pyridine derivative could be coupled with piperazine using a suitable coupling agent like EDCI or DCC.
Final assembly: The final step would involve the acylation of the piperazine derivative with the cyanocyclopentyl intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the cyanocyclopentyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The trifluoromethyl group on the pyridine ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine or cyanocyclopentyl groups.
Reduction: Amine derivatives from the reduction of the nitrile group.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor binding studies.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as a receptor ligand, it might bind to a specific receptor and modulate its activity. The molecular targets could include enzymes, ion channels, or other proteins, and the pathways involved could be related to signal transduction, metabolic regulation, or other cellular processes.
類似化合物との比較
Similar Compounds
N-(1-Cyanocyclopentyl)-2-(4-(trifluoromethyl)pyridin-2-yl)piperazine: Similar structure but lacks the acetamide group.
N-(1-Cyanocyclopentyl)-2-(4-(5-methyl)pyridin-2-yl)piperazin-1-yl)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group on the pyridine ring and the specific arrangement of functional groups in N-(1-Cyanocyclopentyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)acetamide might confer unique properties such as increased lipophilicity, metabolic stability, or specific biological activity.
特性
分子式 |
C18H22F3N5O |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
N-(1-cyanocyclopentyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H22F3N5O/c19-18(20,21)14-3-4-15(23-11-14)26-9-7-25(8-10-26)12-16(27)24-17(13-22)5-1-2-6-17/h3-4,11H,1-2,5-10,12H2,(H,24,27) |
InChIキー |
ZQNMQHGRHMFZDK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(tert-Butyl) 1-methyl 3-(aminomethyl)-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13349120.png)







![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)





